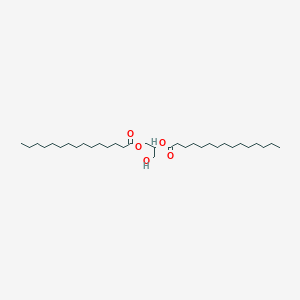![molecular formula C22H24O5 B3026128 2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)
2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
MGR1 is synthesized through a series of chemical reactions involving the esterification of 2,2-Dimethylpropanoic acid with [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methanol . The reaction conditions typically involve the use of a catalyst and an appropriate solvent to facilitate the esterification process.
Industrial Production Methods
Industrial production of MGR1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-quality raw materials, controlled reaction environments, and advanced purification techniques to obtain MGR1 with a purity of ≥98% (HPLC) .
Chemical Reactions Analysis
Types of Reactions
MGR1 undergoes several types of chemical reactions, including:
Oxidation: MGR1 can be oxidized to form reactive oxygen species (ROS) in live cells.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: MGR1 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Molecular oxygen (O2) is a common reagent used in the oxidation of MGR1.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used in substitution reactions.
Major Products Formed
Oxidation: The major product formed is JCHD (5-hydroxy-1,4,4a,9a-tetrahydro-1,4-ethanoanthracene-9,10-dione).
Reduction: Reduced forms of MGR1 with altered functional groups.
Substitution: Substituted derivatives of MGR1 with different functional groups.
Scientific Research Applications
MGR1 has a wide range of scientific research applications, including:
Mechanism of Action
MGR1 exerts its effects by being activated by intracellular esterases to form JCHD, which undergoes keto-enol tautomerism for enhanced superoxide generation upon reacting with molecular oxygen . This process leads to the upregulation of cellular ROS, resulting in cell death when used at high concentrations .
Comparison with Similar Compounds
Similar Compounds
MGR2: An inactive analog of MGR1 that does not generate ROS.
Oxanthroquinone G01: Another compound with similar ROS-generating properties.
MitoTEMPO: A compound known for its ROS-scavenging properties.
Uniqueness of MGR1
MGR1 is unique due to its high efficiency in generating reactive oxygen species in live cells and its activation by intracellular esterases . Unlike its analog MGR2, MGR1 effectively upregulates cellular ROS, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(3,10-dioxo-5-tetracyclo[10.2.2.02,11.04,9]hexadeca-4(9),5,7,13-tetraenyl)oxymethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O5/c1-22(2,3)21(25)27-11-26-15-6-4-5-14-18(15)20(24)17-13-9-7-12(8-10-13)16(17)19(14)23/h4-7,9,12-13,16-17H,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQBQESWHYEJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOC1=CC=CC2=C1C(=O)C3C4CCC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026045.png)
![(4Z,7Z,10Z,13Z,16Z,19Z)-N-[(4-nitrophenyl)sulfonyl]docosa-4,7,10,13,16,19-docosahexaenamide](/img/structure/B3026047.png)
![N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester](/img/structure/B3026048.png)




![1-Isopropyl-3-(1-methyl-1H-indole-3-yl)-4-[3-(dimethylamino)propylamino]-1H-pyrrole-2,5-dione](/img/structure/B3026057.png)
![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B3026058.png)
![Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026059.png)


![[2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026065.png)

